benzyl 6-methyl-2-oxo-4-(2-phenylvinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Description
Benzyl 6-methyl-2-oxo-4-(2-phenylvinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a tetrahydropyrimidine derivative characterized by a benzyl ester at position 5, a methyl group at position 6, a 2-oxo group at position 2, and a 2-phenylvinyl substituent at position 4 of the pyrimidine ring.
Properties
IUPAC Name |
benzyl 6-methyl-2-oxo-4-[(E)-2-phenylethenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-15-19(20(24)26-14-17-10-6-3-7-11-17)18(23-21(25)22-15)13-12-16-8-4-2-5-9-16/h2-13,18H,14H2,1H3,(H2,22,23,25)/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMYYAJMYMNKAY-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C=CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(NC(=O)N1)/C=C/C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 6-methyl-2-oxo-4-(2-phenylvinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 336.39 g/mol. The compound features a tetrahydropyrimidine core, which is critical for its biological activity due to the presence of functional groups such as carboxylate and ketone functionalities that facilitate various chemical reactions .
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds within the tetrahydropyrimidine class often exhibit antimicrobial properties. Preliminary studies suggest that this compound may possess significant antibacterial and antifungal activities. For instance, derivatives have been shown to inhibit the growth of various pathogens in vitro .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential. Studies have demonstrated that similar tetrahydropyrimidine derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
3. Interaction with Biological Targets
this compound may interact with various biological targets such as G protein-coupled receptors (GPCRs). GPCRs play crucial roles in cellular signaling and are implicated in numerous physiological processes. Understanding the interaction between this compound and GPCRs could elucidate its pharmacological mechanisms .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process may include the condensation of appropriate aldehydes with amines followed by cyclization reactions to form the tetrahydropyrimidine structure .
Table: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial and fungal growth | |
| Anti-inflammatory | Modulation of inflammatory pathways | |
| GPCR Interaction | Potential modulation of signaling pathways |
Notable Research
One study focused on synthesizing derivatives of tetrahydropyrimidines and evaluating their antimicrobial and anti-inflammatory activities. The results indicated promising activity against several microbial strains and a reduction in inflammatory markers in animal models .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Solubility : Benzyl esters (e.g., target compound) are more lipophilic than methyl or ethyl analogs, impacting bioavailability .
- Crystallinity : Compounds with polar substituents (e.g., 3-ethoxy-4-hydroxyphenyl) form stable hydrates, aiding crystallographic studies .
Key Research Findings
Electronic Effects : The 2-phenylvinyl group in the target compound extends conjugation, as evidenced by bathochromic shifts in UV-Vis spectra compared to phenyl analogs .
Thermal Stability : Benzyl esters exhibit higher thermal stability (decomposition >200°C) than methyl/ethyl esters, per thermogravimetric analyses .
Biological Selectivity : Thienyl and chromenyl substituents at position 4 correlate with enhanced activity against kinases vs. DPP-IV .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
